These properties have led to the exploration of R-1234ze(E) in several scientific research areas:
One of the primary areas of research for R-1234ze(E) is as a replacement for traditional refrigerants in various applications, including:
Beyond its potential as a refrigerant, R-1234ze(E) is also being explored for other applications, including:
1,3,3,3-Tetrafluoroprop-1-ene, also known as trans-1,3,3,3-tetrafluoropropene or HFO-1234ze(E), is a hydrofluoroolefin with the molecular formula . This compound is notable for its low global warming potential and is primarily used as a refrigerant. It exists in two isomeric forms: trans and cis. The trans isomer is particularly recognized for its application in refrigeration systems, serving as a replacement for more harmful substances like hydrofluorocarbons (HFCs) that have been phased out due to their environmental impact .
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Ozone | Fluorinated alcohols, acids |
| Reduction | Hydrogen gas (catalyst needed) | Simpler fluorinated hydrocarbons |
| Substitution | Halogens, Organometallics | Varied products depending on substituents |
The biological activity of 1,3,3,3-tetrafluoroprop-1-ene has been studied primarily in relation to its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound has shown potential effects on cell signaling pathways and gene expression, influencing cellular metabolism . Its stability under standard laboratory conditions allows for controlled studies on its biochemical interactions.
The synthesis of 1,3,3,3-tetrafluoroprop-1-ene typically involves multi-step processes including:
In industrial settings, these methods are optimized for higher yields and purity using catalysts and specific reaction conditions to enhance efficiency .
1,3,3,3-Tetrafluoroprop-1-ene is primarily utilized as a refrigerant due to its low global warming potential. It serves as an environmentally friendly alternative to traditional refrigerants that contribute significantly to greenhouse gas emissions. Additionally, it finds applications in various chemical syntheses due to its reactive nature .
Studies on the interactions of 1,3,3,3-tetrafluoroprop-1-ene reveal its role in combustion reactions. The compound decomposes unimolecularly and reacts with oxygen and radicals such as hydrogen and hydroxyl radicals. These interactions lead to the formation of products like carbon dioxide and carbonyl fluoride during combustion processes .
Several compounds share structural similarities with 1,3,3,3-tetrafluoroprop-1-ene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| cis-1,3,3,3-Tetrafluoropropene | Isomeric form; different physical properties | |
| 2,3,3,3-Tetrafluoropropene | Used as another refrigerant; distinct structure | |
| Trifluoromethane (HFC-23) | Higher global warming potential than HFOs | |
| Dichlorodifluoromethane (CFC-12) | Ozone-depleting substance; phased out |
The primary distinction of 1,3,3,3-tetrafluoroprop-1-ene lies in its low global warming potential compared to traditional refrigerants like dichlorodifluoromethane. Its unique structural features also allow it to participate in specific
1,3,3,3-Tetrafluoroprop-1-ene represents a hydrofluoroolefin compound with the molecular formula C₃H₂F₄ and a molecular weight of 114.04 g/mol [1] [3] [4]. The compound exists as two distinct geometric isomers due to the presence of a carbon-carbon double bond, with CAS numbers 29118-24-9 for the trans configuration and 29118-25-0 for the cis configuration [3] [4] [9]. Comprehensive structural analysis has been performed using both single-crystal X-ray diffraction and gas-phase electron diffraction methods [14] [18].
The molecular backbone consists of a three-carbon chain with a double bond between carbon atoms C1 and C2, and a trifluoromethyl group attached to C3 [14] [18]. High-resolution X-ray crystallography studies reveal that the trans isomer crystallizes in a specific space group with precise geometric parameters that have been determined with exceptional accuracy [14] [18]. The gas-phase structure, determined through electron diffraction, provides complementary information about the free molecule structure without intermolecular interactions [14] [18].
Table 1: Basic Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₂F₄ | [1] [3] [4] |
| Molecular Weight (g/mol) | 114.04 | [1] [3] [4] |
| CAS Number (trans isomer) | 29118-24-9 | [3] [4] |
| CAS Number (cis isomer) | 29118-25-0 | [9] |
| Boiling Point (°C) | -19 (trans), 9.6 (cis) | [3] [6] [9] |
| Density (g/cm³) | 1.19-1.22 | [3] [9] |
| Critical Temperature (°C) | 109.4 (trans), 150.1 (cis) | [3] [9] |
| Critical Pressure (bar) | 36.36 (trans), 33.53 (cis) | [3] [9] |
| Physical State (at STP) | Gas | [3] [6] |
| Appearance | Colorless | [6] |
| Odor | Slight | [6] |
The trans isomer, designated as 1,3,3,3-tetrafluoroprop-1-ene(E), exhibits specific geometric characteristics determined through advanced crystallographic analysis [14] [18]. Single-crystal X-ray diffraction studies conducted at low temperatures have revealed precise bond lengths and angles for this configuration [14] [18]. The C1-C2 double bond length measures 1.3181(3) Å in the crystal structure, while gas-phase electron diffraction provides a value of 1.321(4) Å [14] [18].
The carbon-carbon single bond connecting to the trifluoromethyl group (C2-C3) shows a length of 1.4789(3) Å in the solid state and 1.481(6) Å in the gas phase [14] [18]. The molecular geometry displays a planar arrangement around the double bond, with the hydrogen and fluorine substituents positioned on opposite sides of the double bond plane [14] [18]. This trans configuration results in reduced steric interactions compared to the corresponding cis isomer [14] [18].
Table 2: Structural Parameters for Trans Configuration
| Parameter | Crystal Structure (Å/°) | Gas Phase (Å/°) | Method | Reference |
|---|---|---|---|---|
| C1-C2 bond length | 1.3181(3) | 1.321(4) | X-ray/GED | [14] [18] |
| C2-C3 bond length | 1.4789(3) | 1.481(6) | X-ray/GED | [14] [18] |
| C1-H bond length | 1.054(17) | - | X-ray | [14] [18] |
| C1-F bond length | 1.3407(5) | - | X-ray | [14] [18] |
| C1-C2-C3 angle | 121.53(2) | - | X-ray | [14] [18] |
| H-C1-F angle | 114.0(4) | - | X-ray | [14] [18] |
The extended crystal structure of the trans isomer reveals intermolecular interactions primarily through hydrogen-fluorine contacts [14] [18]. These weak interactions, with distances ranging from 2.44(1) to 2.83(1) Å, are shorter than the sum of van der Waals radii and contribute to the solid-state packing arrangement [14] [18]. The crystal structure forms parallel layers with molecules connected through these weak hydrogen bonds [14] [18].
The cis isomer, known as 1,3,3,3-tetrafluoroprop-1-ene(Z), demonstrates distinct structural and thermodynamic properties compared to its trans counterpart [9] [12]. This configuration exhibits a significantly different boiling point of 9.6°C, substantially higher than the trans isomer's -19°C [9] [12]. The critical temperature for the cis isomer reaches 150.1°C with a critical pressure of 33.53 kPa [9].
Computational analysis reveals that the cis configuration experiences greater steric interactions due to the spatial proximity of the hydrogen atom and the trifluoromethyl group [14] [18]. These 1,3-interactions result in a substantially lower rotational barrier for the trifluoromethyl group, measuring approximately 1 kJ/mol compared to 8 kJ/mol for the trans isomer [14] [18]. This reduced barrier reflects the destabilizing steric repulsion present in the cis configuration [14] [18].
The cis isomer shows enhanced thermal properties for specific applications, particularly in high-temperature heat pump systems [12]. Research has demonstrated that this isomer exhibits superior heat transfer coefficients compared to conventional refrigerants when used in heat exchanger applications [12]. The molecular geometry of the cis form creates unique intermolecular interaction patterns that influence its physical properties and potential applications [9] [12].
Comprehensive quantum chemical calculations have been performed using density functional theory methods, specifically at the PBE0/cc-pVTZ level of theory [14] [18]. These calculations provide detailed insights into the electronic structure and bonding characteristics of 1,3,3,3-tetrafluoroprop-1-ene isomers [14] [18]. The adiabatic ionization energy for the trans isomer has been experimentally determined as 10.91 ± 0.05 eV through imaging photoelectron photoion coincidence spectroscopy [11].
Topological analysis of the electron density distribution, based on Bader's quantum theory of atoms in molecules, reveals characteristic values at bond critical points [14] [18]. The electron density at the C=C double bond critical point measures 2.41(1) e Å⁻³ for the trans isomer, indicating substantial covalent character [14] [18]. The Laplacian of the electron density at this point shows a value of -27.15(2) e Å⁻⁵, confirming the shared interaction nature of the double bond [14] [18].
Table 3: Quantum Chemical Analysis Parameters
| Property | Trans Isomer | Cis Isomer | Reference |
|---|---|---|---|
| Adiabatic ionization energy (eV) | 10.91 ± 0.05 | Not determined | [11] |
| Heat of formation (kJ/mol) | -779.9 ± 9.7 | Not determined | [11] |
| C=C bond electron density (e Å⁻³) | 2.41(1) | Not determined | [14] [18] |
| C-C bond electron density (e Å⁻³) | 1.95(1) | Not determined | [14] [18] |
| C-F bond electron density (e Å⁻³) | 1.93(1)-2.03(1) | Not determined | [14] [18] |
| Laplacian at C=C bcp (e Å⁻⁵) | -27.15(2) | Not determined | [14] [18] |
| Rotational barrier CF₃ group (kJ/mol) | 8 | 1 | [14] [18] |
The carbon-fluorine bonds exhibit varying electron densities depending on their position within the molecule [14] [18]. The vinylic C-F bond shows an electron density of 1.93(1) e Å⁻³, while bonds within the trifluoromethyl group range from 1.93(1) to 2.03(1) e Å⁻³ [14] [18]. These variations reflect different hybridization states and electronic environments of the carbon atoms [14] [18].
Heat of formation calculations yield a value of -779.9 ± 9.7 kJ/mol for the trans isomer, providing important thermochemical data for understanding the compound's stability [11]. Dissociative photoionization studies have identified multiple fragmentation pathways, including hydrogen loss, fluorine loss, and CF₂ loss channels with specific appearance energies [11].
The stereochemical stability of 1,3,3,3-tetrafluoroprop-1-ene isomers depends on multiple factors including steric interactions, electronic effects, and environmental conditions [21] [22]. The trans configuration demonstrates greater thermodynamic stability under standard conditions due to reduced steric hindrance between substituents [21]. This stability difference becomes particularly evident in the rotational barriers around the C-C single bond adjacent to the double bond [14] [18].
Catalytic isomerization between trans and cis forms has been extensively studied using various catalyst systems [21] [22]. Group II metal fluorides, including magnesium fluoride, calcium fluoride, strontium fluoride, and barium fluoride, have proven effective for facilitating the conversion from trans to cis isomer [21] [22]. These catalysts achieve conversion rates of 16.9-18.7% with selectivities ranging from 88.7-97.9% [21] [22].
Table 4: Isomerization and Stereochemical Properties
| Property | Description/Value | Temperature/Conditions | Reference |
|---|---|---|---|
| E/Z Isomerism | Two geometric isomers exist | Room temperature | [7] [21] [22] |
| Stereochemical stability | Trans form thermodynamically more stable | Standard conditions | [21] |
| Isomerization catalyst | Group II metal fluorides | 300-400°C | [21] [22] |
| Conversion rate (E→Z) | 16.9-18.7% | Catalytic conditions | [21] [22] |
| Selectivity (E→Z) | 88.7-97.9% | Catalytic conditions | [21] [22] |
| Thermal stability | Stable under normal conditions | Up to 150°C | [15] |
The isomerization mechanism involves multiple pathways including one-step direct isomerization and defluorination processes [21] [22]. Density functional theory calculations combined with experimental characterizations have revealed that the reaction proceeds through intermediate species formation on catalyst surfaces [21] [22]. The stronger chemisorption of intermediates on certain catalyst surfaces can lead to competing dehydrogenation reactions, producing CF₃C≡CH as a byproduct [21] [22].
Photochemical isomerization represents an alternative mechanism for interconversion between isomers [8]. Blue light irradiation can induce trans to cis conversion under ambient conditions, though the reverse process requires different activation methods [8]. The photoisomerization process involves electronic excitation and subsequent geometric rearrangement around the double bond [8].
Thermal decomposition studies have identified the kinetics and mechanisms of both isomers under high-temperature conditions [15]. The trans isomer decomposes primarily through hydrogen fluoride elimination pathways, producing various C₃HF₃ isomeric products [15]. These decomposition products can further fragment to form CF₂ and other fluorinated species through multichannel reaction pathways [15].
Flammable;Compressed Gas;Irritant